
1-(4-Fluorophenethyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenethyl)piperazine hydrochloride is an organic compound with the molecular weight of 244.74 . It is also known by its IUPAC name, 1-(4-fluorophenethyl)piperazine hydrochloride .
Molecular Structure Analysis
The InChI code for 1-(4-Fluorophenethyl)piperazine hydrochloride is1S/C12H17FN2.ClH/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15;/h1-4,14H,5-10H2;1H . This indicates the presence of a fluorophenethyl group attached to a piperazine ring, along with a hydrochloride group. Physical And Chemical Properties Analysis
1-(4-Fluorophenethyl)piperazine hydrochloride has a molecular weight of 244.74 . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Serotonin-Selective Reuptake Inhibitors : Dorsey et al. (2004) synthesized 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, modeled after the antidepressant fluoxetine, as selective serotonin reuptake inhibitors (SSRIs) for potentially improved adverse reaction profiles. These compounds exhibited binding at the serotonin reuptake transporter site but had less potency compared to typical SSRIs (Dorsey, Miranda, Cozzi, & Pinney, 2004).
Practical Synthesis Techniques
- Preparation of Piperazine Derivatives : Magano et al. (2008) reported a practical and scalable preparation of a piperazine hydrochloride compound, involving palladium-catalyzed Buchwald–Hartwig cross-coupling and efficient palladium removal, leading to high purity and low palladium content in the final product (Magano, Akin, Chen, Giza, Moon, & Saenz, 2008).
Structural and Biological Characterization
- Characterization and Biological Evaluation : Sanjeevarayappa et al. (2015) synthesized and characterized a compound involving a piperazine structure, which was screened for antibacterial and anthelmintic activity. The compound exhibited moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Antimicrobial and Antitumor Applications
- Antimicrobial and Antitumor Activity : Mishra and Chundawat (2019) synthesized a series of piperazine derivatives, including 1-(benzo[b]thiophen-4-yl) piperazine and 1-(benzo[d]isothiazole-3-yl) piperazine derivatives, showing potent antimicrobial and antitumor activities (Mishra & Chundawat, 2019).
Luminescent Properties and Photo-Induced Electron Transfer
- Luminescent Properties : Gan et al. (2003) explored piperazine substituted naphthalimide compounds, demonstrating their potential as pH probes due to characteristic fluorescence spectra and photo-induced electron transfer properties (Gan, Chen, Chang, & Tian, 2003).
Development of Anti-HIV Therapies
- HIV-1 Entry Inhibitors : Dong et al. (2012) designed 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors, demonstrating potent anti-HIV-1 activities at nanomolar levels (Dong, Lu, Li, Wang, Lu, Jiang, & Dai, 2012).
Assay Methods and Quality Control
- Quality Control and Stability Studies : Dwivedi et al. (2003) developed a high-performance liquid chromatographic assay method for quality control and stability studies of a compound related to 1-(4-Fluorophenethyl)piperazine hydrochloride (Dwivedi, Saxena, Saxena, & Singh, 2003).
Mecanismo De Acción
Target of Action
It is known that piperazine compounds often interact with the central nervous system, particularly influencing the serotonin release .
Mode of Action
It is known that piperazine compounds generally act as gaba receptor agonists . They mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Pharmacokinetics
Piperazine compounds are generally known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
Based on the known effects of piperazine compounds, it may lead to changes in neuronal activity due to its potential interaction with the gaba receptor .
Safety and Hazards
Propiedades
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.ClH/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15;/h1-4,14H,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJQNAMEFYFVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenethyl)piperazine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

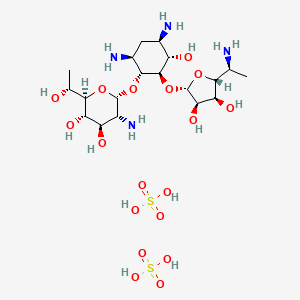
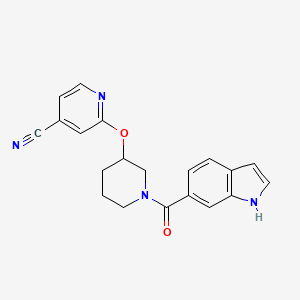
![N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2421758.png)
![1H-Indol-3-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2421759.png)

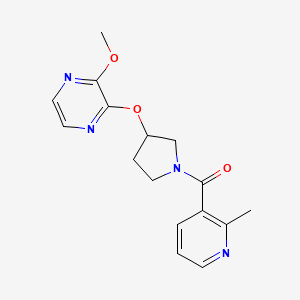
![1,3,7-Trimethyl-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2421764.png)
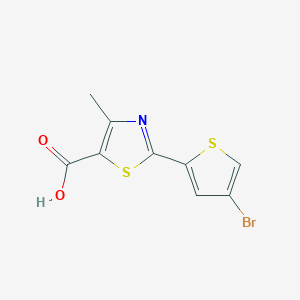
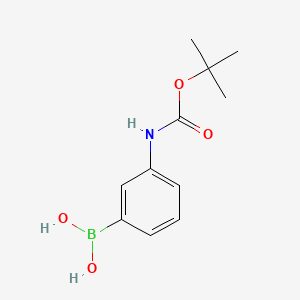
![1-Hydroxy-3,4-dimethoxy-7-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one](/img/no-structure.png)
![N-(2-chloro-4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2421769.png)
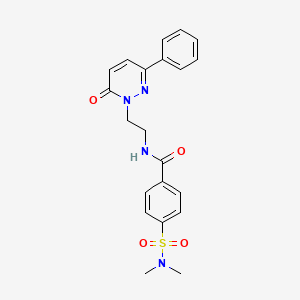
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2421772.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-fluorophenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2421773.png)